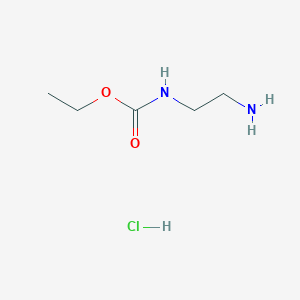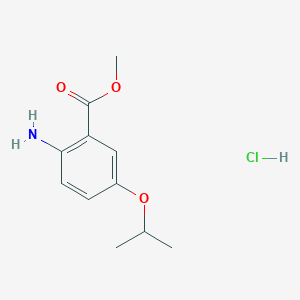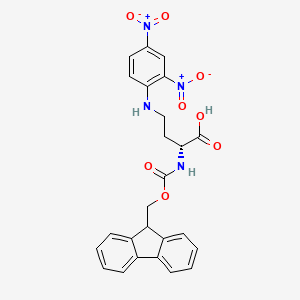
Fmoc-d-dab(dnp)-oh
Overview
Description
Fmoc-d-dab(dnp)-oh, also known as 9-fluorenylmethyloxycarbonyl-d-diaminobutyric acid dinitrophenyl ester, is a modified amino acid derivative. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used due to its stability and ease of removal under mild conditions. The dinitrophenyl (dnp) group is another protecting group that can be selectively removed, allowing for the sequential synthesis of complex peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-d-dab(dnp)-oh typically involves the following steps:
Protection of the Amino Group: The amino group of d-diaminobutyric acid is first protected with the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Dinitrophenyl Group: The dinitrophenyl group is introduced by reacting the Fmoc-protected amino acid with dinitrofluorobenzene. This reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Large-scale reactions are conducted in industrial reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-d-dab(dnp)-oh undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the dnp group can be removed using nucleophiles like thiols.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; thiols in organic solvents for dnp removal.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU in the presence of a base for peptide bond formation.
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block.
Scientific Research Applications
Chemistry
Fmoc-d-dab(dnp)-oh is extensively used in the synthesis of peptides and peptidomimetics. Its protecting groups allow for the selective deprotection and sequential addition of amino acids, facilitating the synthesis of complex peptides.
Biology
In biological research, peptides synthesized using this compound are used as probes to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine
Peptides containing this compound are investigated for their therapeutic potential, including as antimicrobial agents, enzyme inhibitors, and drug delivery systems.
Industry
In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of Fmoc-d-dab(dnp)-oh involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can react with other amino acids to form peptide bonds. The dnp group provides additional protection and can be selectively removed when needed.
Comparison with Similar Compounds
Similar Compounds
Fmoc-d-diaminopropionic acid (Fmoc-d-dap): Similar structure but with a shorter side chain.
Fmoc-d-ornithine (Fmoc-d-orn): Contains an additional methylene group in the side chain.
Fmoc-d-lysine (Fmoc-d-lys): Features a longer side chain with an additional methylene group.
Uniqueness
Fmoc-d-dab(dnp)-oh is unique due to the presence of both Fmoc and dnp protecting groups, allowing for greater control and selectivity in peptide synthesis. The specific combination of protecting groups and the side chain structure make it a valuable tool in the synthesis of complex peptides.
Properties
IUPAC Name |
(2R)-4-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O8/c30-24(31)22(11-12-26-21-10-9-15(28(33)34)13-23(21)29(35)36)27-25(32)37-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,13,20,22,26H,11-12,14H2,(H,27,32)(H,30,31)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHWAVNNODKLBE-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


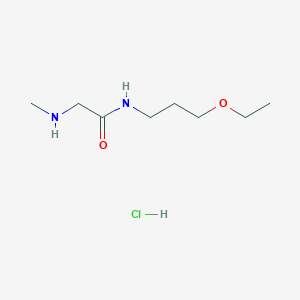
![N-(3-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424856.png)
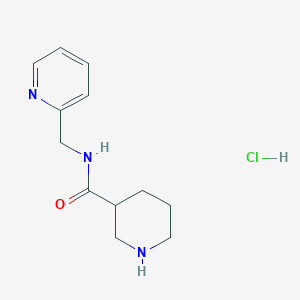
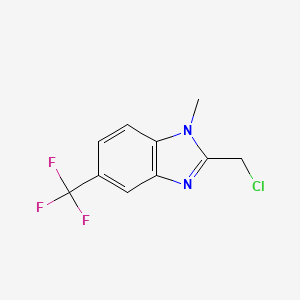
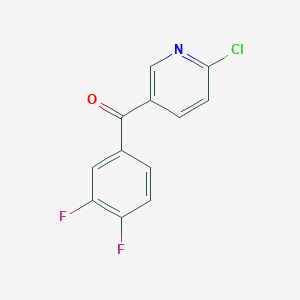
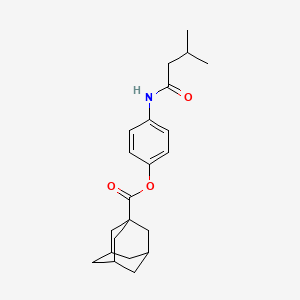
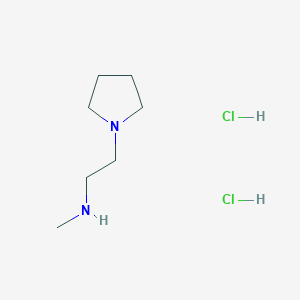

![2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide](/img/structure/B1424867.png)
methyl]hydrazinecarbothioamide](/img/structure/B1424868.png)
![[1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1424870.png)

